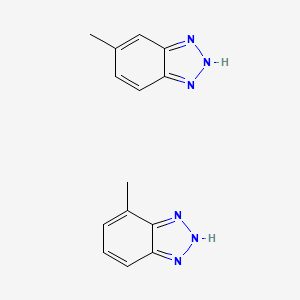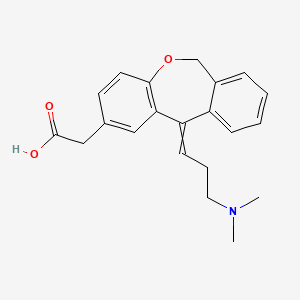
Molybdic acid, diammonia salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdic acid, diammonia salt, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Molybdic acid, diammonia salt is typically prepared by reacting molybdenum trioxide (MoO₃) with aqueous ammonia (NH₃). The reaction is carried out under controlled conditions to ensure the complete dissolution of molybdenum trioxide and the formation of ammonium molybdate. The reaction can be represented as follows:
MoO3+2NH3+H2O→(NH4)2MoO4
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity molybdenum trioxide and concentrated ammonia solutions. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The resulting solution is then evaporated to obtain crystalline ammonium molybdate, which is further purified through recrystallization.
化学反応の分析
Types of Reactions: Molybdic acid, diammonia salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum trioxide.
Reduction: It can be reduced to form lower oxidation states of molybdenum.
Substitution: It can undergo substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) are employed.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of different molybdate salts.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation states of molybdenum compounds
Substitution: Various molybdate salts
科学的研究の応用
Molybdic acid, diammonia salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: It serves as a source of molybdenum, an essential trace element for various enzymes.
Medicine: It is used in the preparation of certain pharmaceuticals and diagnostic reagents.
Industry: It is employed in the production of pigments, ceramics, and corrosion inhibitors.
作用機序
The mechanism of action of molybdic acid, diammonia salt involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, serving as cofactors for enzymes and catalysts in industrial processes. The molecular targets include enzymes such as xanthine oxidase and aldehyde oxidase, which require molybdenum for their activity.
類似化合物との比較
- Sodium molybdate (Na₂MoO₄)
- Calcium molybdate (CaMoO₄)
- Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
Comparison: Molybdic acid, diammonia salt is unique due to its high solubility in water and its ability to provide a readily available source of molybdenum ions. Compared to sodium molybdate and calcium molybdate, it is more soluble and easier to handle in aqueous solutions. Ammonium heptamolybdate, on the other hand, contains a higher molybdenum content but is less soluble.
特性
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRXBDCICLHKEN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MoN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)



![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)

![sodium;(2S,5S,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7908148.png)
![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)





